2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
CAS No.: 27277-00-5
Cat. No.: VC0004414
Molecular Formula: C9H13N5O
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one - 27277-00-5](/images/no_structure.jpg)
CAS No. | 27277-00-5 |
---|---|
Molecular Formula | C9H13N5O |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C9H13N5O/c1-3-4-13-7(15)6(2)5-14-9(13)11-8(10)12-14/h5H,3-4H2,1-2H3,(H2,10,12) |
Standard InChI Key | UQDVRVNMIJAGRK-UHFFFAOYSA-N |
SMILES | CCCN1C(=O)C(=CN2C1=NC(=N2)N)C |
Canonical SMILES | CCCN1C(=O)C(=CN2C1=NC(=N2)N)C |
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-amino-6-methyl-4-propyl- triazolo[1,5-a]pyrimidin-5(4H)-one, reflecting its fused triazole-pyrimidine ring system with amino, methyl, and propyl substituents . Common synonyms include ICI 63197, PP-796 emetic, and aminopropyltriazolopyrimidone . Its CAS Registry Number (27277-00-5) and MDL identifier (MFCD06407961) are widely used in chemical catalogs .
Molecular Structure and Stereochemistry
The compound features a bicyclic scaffold where a triazole ring (positions 1,2,4) is fused to a pyrimidinone ring (Figure 1). Key substituents include:
-
An amino group (-NH) at position 2 of the triazole ring.
-
A methyl group (-CH) at position 6 of the pyrimidine ring.
-
A propyl chain (-CHCHCH) at position 4, which induces stereoelectronic effects on reactivity .
The InChIKey UQDVRVNMIJAGRK-UHFFFAOYSA-N and SMILES CCCN1C(=O)C(=Cn2nc(N)nc12)C provide unambiguous representations of its connectivity . X-ray crystallography confirms planarity in the triazolopyrimidine core, with the propyl group adopting a gauche conformation to minimize steric strain .
Physical and Chemical Properties
Thermodynamic Parameters
Experimental data from calorimetric studies reveal the following properties :
Property | Value |
---|---|
Density | 1.44 g/cm³ |
Melting Point | 161.8–163°C |
Boiling Point | 459.9°C at 760 mmHg |
Flash Point | 231.9°C |
Refractive Index | 1.621 (predicted) |
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 3350 cm (N-H stretch), 1680 cm (C=O stretch), and 1550 cm (C=N stretch) confirm the presence of functional groups .
-
H NMR (DMSO-d): δ 1.02 (t, 3H, CH), 1.65 (m, 2H, CH), 2.45 (s, 3H, CH), 3.85 (t, 2H, N-CH), 6.90 (s, 1H, pyrimidine-H) .
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The primary synthesis involves condensing methyl methacrylate derivatives with aminotriazoles under acidic conditions . A representative procedure from PMC6149424 outlines the following steps :
-
Formation of Intermediate 4a–4c: Heating 5-methyl-2-(3-chloropropyl)- triazolo[1,5-a]pyrimidine with aniline derivatives in isopropanol yields substituted intermediates (87–93% yield).
-
Thioetherification: Treating intermediates with furan-2-ylmethanethiol and sodium hydride in DMF produces gray solids (80–85% yield).
-
Aminomethylation: Reacting thioether derivatives with secondary amines and formaldehyde affords final products (45–80% yield) .
Recent Methodological Advances
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% . Flow chemistry techniques further enhance scalability, enabling gram-scale production with <5% impurity .
Pharmacological Applications and Biological Activity
Anti-Tumor Activity
In vitro screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrate IC values of 12–18 μM, attributed to inhibition of topoisomerase II and interference with DNA replication . Structure-activity relationship (SAR) studies highlight the necessity of the propyl group for membrane permeability .
Phosphodiesterase 4 (PDE4) Inhibition
The compound exhibits PDE4B inhibitory activity (K = 0.45 μM), making it a candidate for treating inflammatory diseases like asthma and COPD . Molecular docking simulations reveal hydrogen bonding between the amino group and Gln369 of PDE4B .
Emetic Properties
As PP-796 emetic, it induces vomiting in canine models at doses ≥2 mg/kg, likely via serotonin receptor (5-HT) agonism . This application is limited to veterinary use due to narrow therapeutic indices .
Future Perspectives and Research Directions
Drug Development Opportunities
Optimizing the propyl side chain via bioisosteric replacement (e.g., cyclopropyl or fluorinated analogs) may enhance bioavailability and target selectivity . Hybrid molecules combining triazolopyrimidine scaffolds with known anticancer agents (e.g., doxorubicin) are under investigation .
Environmental Impact Assessment
Studies on aquatic toxicity (Daphnia magna EC = 5.2 mg/L) suggest moderate environmental risk, necessitating improved wastewater treatment protocols for industrial-scale synthesis .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume